Eglumine
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to Eglumine often involves complex reactions where precursors are carefully selected to achieve high purity and desired structural features. For example, the synthesis of complex organic compounds and metal oxides like alumina can be achieved through methods such as hydrothermal synthesis, precipitation, and combustion processes. These methods are chosen based on the compound's intended application, desired purity, and physical properties (Cai et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds is critical for understanding their chemical reactivity and physical properties. Techniques like X-ray diffraction and Fourier transform infrared spectroscopy are commonly used to analyze the structure of synthesized compounds, providing insight into the arrangement of atoms and the presence of functional groups (Cai et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of a compound like Eglumine is influenced by its molecular structure. Studies on similar compounds show that functional groups, molecular geometry, and electronic structure play significant roles in determining a compound's reactivity towards various reagents and conditions. For instance, the presence of specific functional groups can make a compound a target for reduction, oxidation, or other types of chemical reactions, affecting its application and stability.
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability are crucial for the practical application of compounds. These properties are often determined experimentally through techniques like thermogravimetric analysis and differential scanning calorimetry. The synthesis method can significantly impact the physical properties of the compound, with conditions such as temperature, solvent, and precursors playing crucial roles (Cai et al., 2011).
Scientific Research Applications
Thermal and Acoustic Characteristics of Novel Thermal Insulating Materials : This study investigates the use of dried Eucalyptus Globulus leaves (EGL) as a biodegradable, natural thermal insulating and sound absorbing material for building walls. The study explores the potential of using renewable natural resources for thermal insulation in buildings, which could be of interest in the context of exploring sustainable materials and methods in scientific research and applications (Ali et al., 2020).
Integrating Earth Observations for Agriculture into the United Nations Sustainable Development Goals Framework : This paper highlights the use of remotely sensed Earth observations (EO) in agricultural monitoring. It discusses the potential uses of EO data and tools that can support the Sustainable Development Goals (SDGs), particularly in agriculture and food security, which may be relevant for research applications in environmental and agricultural sciences (Whitcraft et al., 2019).
Challenges in Systematic Reviews and Implications : This paper focuses on the challenges faced in conducting systematic reviews in health sciences. It discusses the growing importance of evidence-based medicine (EBM) and the need for efficient analysis of healthcare evidence. The insights from this study could be applicable to research methodologies across various scientific disciplines (Misra & Agarwal, 2018).
Cyberinfrastructure for e-Science : This paper describes the requirements of an e-Infrastructure to enable better scientific research capabilities. It discusses the role of service-oriented infrastructure and semantics in e-Science, which could be relevant for digital and computational research applications (Hey & Trefethen, 2005).
Empirico-inductive and/or hypothetico-deductive methods in Food Science and Nutrition Research : This paper discusses the two main methods used in scientific research: empirico-inductive and hypothetico-deductive. It emphasizes the need for a balance between these two approaches in food and nutrition research, which could provide insights into research methodologies in related fields (Fardet et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXCHOUDIPZROZ-LXGUWJNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161956 | |
Record name | Eglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-D-glucamine | |
CAS RN |
14216-22-9 | |
Record name | N-Ethylglucamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14216-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eglumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-deoxy-1-(ethylamino)-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94D9J0608 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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